Hydro-UCB35625: An In-depth Technical Guide on its Mechanism of Action as a Dual CCR1/CCR3 Antagonist
Hydro-UCB35625: An In-depth Technical Guide on its Mechanism of Action as a Dual CCR1/CCR3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydro-UCB35625, the trans-isomer of J113863, is a potent and selective small molecule antagonist of the C-C chemokine receptors CCR1 and CCR3.[1][2] These receptors are key players in the recruitment of inflammatory leukocytes, particularly eosinophils and monocytes, to sites of inflammation. By inhibiting the action of these receptors, Hydro-UCB35625 presents a therapeutic potential for a range of inflammatory conditions, including asthma, as well as for inhibiting CCR3-mediated entry of HIV-1.[1] This technical guide provides a comprehensive overview of the mechanism of action of Hydro-UCB35625, detailing its effects on cellular signaling, summarizing key quantitative data, and providing detailed experimental protocols for the foundational studies that have characterized this compound.
Core Mechanism of Action: Non-competitive Antagonism
Hydro-UCB35625 functions as a non-competitive antagonist of both CCR1 and CCR3.[2] Unlike competitive antagonists that directly block the ligand-binding site, Hydro-UCB35625 is believed to interact with a region within the transmembrane (TM) helices of the receptors.[1][2] This interaction is thought to induce or stabilize a receptor conformation that is incapable of initiating intracellular signaling, even when the natural chemokine ligand is bound to the receptor's extracellular domain.[1] Evidence for this non-competitive mechanism comes from competitive radioligand binding assays, which show that significantly higher concentrations of Hydro-UCB35625 are required to displace radiolabeled chemokines from their receptors than are needed to inhibit receptor function in cellular assays.[1]
Site-directed mutagenesis studies on CCR1 have identified specific amino acid residues within the transmembrane helices that are crucial for the interaction with Hydro-UCB35625. Specifically, mutations of Tyrosine 41 in TM1 (Y41A), Tyrosine 113 in TM3 (Y113A), and Glutamic acid 287 in TM7 (E287A) result in a loss of antagonist activity, indicating that these residues form a key part of the binding pocket for Hydro-UCB35625.[2] Molecular modeling based on these findings suggests that the antagonist binds to a pocket formed by TM1, TM2, and TM7, thereby sterically hindering the conformational changes in TM2 and TM3 that are necessary for receptor activation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory potency of Hydro-UCB35625 in various functional assays.
Table 1: Inhibition of Chemotaxis [1][3]
| Target Receptor | Cell Type | Chemokine | IC50 (nM) |
| CCR1 | CCR1 Transfectants | MIP-1α | 9.57 |
| CCR3 | CCR3 Transfectants | Eotaxin | 93.8 |
Table 2: Inhibition of Receptor Internalization [4]
| Target Receptor | Cell Type | Chemokine | IC50 (nM) |
| CCR1 | Purified PMNLs | MIP-1α | 19.8 ± 1.7 |
| CCR3 | Purified PMNLs | Eotaxin | 410 ± 1.6 |
Table 3: Inhibition of CCR3-Mediated HIV-1 Entry [1][4]
| HIV-1 Isolate | Cell Line | IC50 (nM) |
| 89.6 | NP-2 (glial cells) | 57.0 |
Signaling Pathways and Experimental Workflows
Signaling Pathways Inhibited by Hydro-UCB35625
Hydro-UCB35625 prevents the initiation of the downstream signaling cascades normally triggered by chemokine binding to CCR1 and CCR3. These G protein-coupled receptors (GPCRs) typically signal through Gαi proteins, leading to the activation of multiple intracellular pathways that culminate in cellular responses such as chemotaxis, degranulation, and changes in cell shape. The diagrams below illustrate the canonical signaling pathways for CCR1 and CCR3 that are blocked by Hydro-UCB35625.
Experimental Workflow Diagrams
The following diagrams outline the workflows for the key experiments used to characterize the mechanism of action of Hydro-UCB35625.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature characterizing Hydro-UCB35625.[1][2]
Chemotaxis Assay
This protocol is adapted from the methods used to assess the inhibitory effect of Hydro-UCB35625 on chemokine-induced cell migration.[2]
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Cell Preparation:
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Culture L1.2 cells stably transfected with either human CCR1 or CCR3 in appropriate growth medium.
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Harvest cells and wash twice with assay medium (e.g., RPMI 1640 with 1% BSA).
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Resuspend cells in assay medium to a final concentration of 1 x 10^6 cells/mL.
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Assay Setup:
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Prepare serial dilutions of Hydro-UCB35625 in assay medium.
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Prepare solutions of the appropriate chemokine (e.g., 50 nM MIP-1α for CCR1, 20 nM eotaxin for CCR3) in assay medium, both with and without the various concentrations of Hydro-UCB35625.
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Add 29 µL of the chemokine solutions to the lower wells of a 96-well chemotaxis chamber (e.g., Neuroprobe).
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Cell Migration:
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Carefully place a 5 µm pore size polycarbonate membrane over the lower wells.
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Add 25 µL of the cell suspension to the top of each well on the membrane.
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Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 3-5 hours.
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Quantification and Analysis:
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After incubation, remove the membrane and scrape off non-migrated cells from the top surface.
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Fix and stain the migrated cells on the underside of the membrane.
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Count the number of migrated cells in multiple high-power fields for each well.
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Calculate the percentage of inhibition of chemotaxis for each concentration of Hydro-UCB35625 and determine the IC50 value.
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Receptor Internalization Assay (FACS-based)
This protocol is based on the methods used to measure the effect of Hydro-UCB35625 on chemokine-induced receptor internalization.[4]
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Cell Preparation:
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Isolate peripheral blood mononuclear cells (PMNLs) from healthy donors using a standard density gradient centrifugation method.
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Cell Treatment:
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Pre-incubate the PMNLs with various concentrations of Hydro-UCB35625 or vehicle control for 15 minutes at 37°C.
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Stimulate the cells with a chemokine (e.g., 10 nM MIP-1α for CCR1 or 10 nM eotaxin for CCR3) for 30 minutes at 37°C to induce receptor internalization.
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Place the cells on ice to stop the internalization process.
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Antibody Staining:
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Wash the cells with cold PBS containing 1% BSA.
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Incubate the cells with a fluorescently labeled primary antibody specific for either CCR1 or CCR3 for 30-60 minutes on ice in the dark. A co-stain for an eosinophil marker (e.g., VLA-4) can be used to specifically gate on the eosinophil population.
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FACS Analysis:
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Wash the cells to remove unbound antibody and resuspend in FACS buffer.
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Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
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Gate on the cell population of interest (e.g., eosinophils).
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Determine the mean fluorescence intensity (MFI) of the receptor staining for each condition.
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Data Analysis:
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Calculate the percentage of receptor internalization for each chemokine treatment compared to the unstimulated control.
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Determine the percentage of inhibition of internalization for each concentration of Hydro-UCB35625 and calculate the IC50 value.
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Site-Directed Mutagenesis
This protocol is a generalized representation of the methods used to identify the binding site of Hydro-UCB35625 on CCR1.[2]
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Primer Design and Mutagenesis:
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Design complementary oligonucleotide primers containing the desired point mutation (e.g., Y41A, Y113A, E287A).
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Use a high-fidelity DNA polymerase to perform PCR using a plasmid containing the wild-type human CCR1 cDNA as a template and the mutagenic primers.
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The PCR will generate copies of the plasmid containing the desired mutation.
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Template Removal and Transformation:
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Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to specifically degrade the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant DNA.
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Transform the resulting mutant plasmid into competent E. coli for amplification.
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Verification and Expression:
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Isolate the plasmid DNA from multiple bacterial colonies and sequence the CCR1 insert to confirm the presence of the desired mutation and the absence of any other PCR-induced errors.
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Transiently transfect the verified mutant CCR1 plasmids into a suitable cell line (e.g., L1.2 cells) for functional analysis.
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Functional Analysis:
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Perform chemotaxis assays (as described in section 4.1) with the transfected cells to assess their responsiveness to the appropriate chemokine in the presence and absence of Hydro-UCB35625.
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A loss of inhibition by Hydro-UCB35625 in cells expressing a particular mutant receptor indicates that the mutated amino acid is critical for the antagonist's activity.
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Conclusion
Hydro-UCB35625 is a well-characterized, potent, and selective non-competitive antagonist of the chemokine receptors CCR1 and CCR3. Its mechanism of action, involving the allosteric inhibition of receptor signaling, has been elucidated through a combination of functional cellular assays and site-directed mutagenesis. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar compounds for the treatment of inflammatory diseases and HIV-1 infection.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: Prevention of reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
